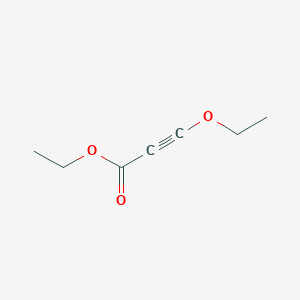

3-Ethoxy-propynoic acid ethyl ester

Description

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

ethyl 3-ethoxyprop-2-ynoate |

InChI |

InChI=1S/C7H10O3/c1-3-9-6-5-7(8)10-4-2/h3-4H2,1-2H3 |

InChI Key |

RHUHQEZZVJXMLX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC#CC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3,3-Diethoxypropionate

- Structure : Features two ethoxy groups at the third carbon (C₃) instead of one.

- Properties: Increased polarity due to the additional ethoxy group, enhancing solubility in polar solvents like ethanol and water. However, the bulkier structure reduces volatility compared to 3-ethoxy-propynoic acid ethyl ester.

- Applications: Primarily used as a precursor in agrochemical synthesis and as a plasticizer intermediate. Its dual ethoxy groups facilitate nucleophilic substitution reactions, unlike the mono-ethoxy analogue .

Ethyl 3-(4-Biphenyl)-3-oxopropanoate

- Structure: Contains a biphenyl aromatic ring and a ketone group (3-oxo) on the propanoate chain.

- Properties: The aromatic biphenyl moiety increases molecular weight (284.31 g/mol) and rigidity, reducing solubility in non-polar solvents. The ketone group introduces electrophilic reactivity, enabling participation in condensation reactions.

- Applications: Used in pharmaceutical intermediates and organic electronics.

Myristic Acid Ethyl Ester

- Structure : A saturated fatty acid ester (C₁₄H₂₈O₂) with a 14-carbon chain.

- Properties: Highly hydrophobic due to its long aliphatic chain, with a melting point of 18–20°C. In contrast, 3-ethoxy-propynoic acid ethyl ester is more polar and liquid at room temperature.

- Applications: Studied for lipid membrane dynamics and biodegradable plastics. Its hydrophobicity contrasts with the moderate polarity of 3-ethoxy-propynoic acid ethyl ester, which is better suited for dissolving resins and polymers .

Reactivity and Functional Group Analysis

- Hydrolysis: The ethoxy group in 3-ethoxy-propynoic acid ethyl ester slows ester hydrolysis compared to simpler esters like ethyl acetate, enhancing stability in acidic or alkaline environments .

- Nucleophilic Substitution: The ethoxy group can act as a leaving group, but its reactivity is lower than that of β-aminocrotonic acid ethyl ester (), which participates in cyclization reactions due to its amino substituent.

- Thermal Stability: Decomposes at temperatures above 200°C, outperforming diethyl malonate derivatives but underperforming aromatic esters like ethyl 3-(4-biphenyl)-3-oxopropanoate .

Data Table: Key Properties of Comparable Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C, est.) | Primary Applications |

|---|---|---|---|---|---|

| 3-Ethoxy-propynoic acid ethyl ester | C₇H₁₂O₃ | 144.17 | Ethoxy, ethyl ester | ~170–180 | Solvents, coatings |

| Ethyl 3,3-diethoxypropionate | C₉H₁₈O₄ | 202.23 | Diethoxy, ethyl ester | ~210–220 | Agrochemical intermediates |

| Ethyl 3-(4-biphenyl)-3-oxopropanoate | C₁₈H₁₆O₃ | 284.31 | Biphenyl, ketone, ester | >250 | Pharmaceuticals, electronics |

| Myristic acid ethyl ester | C₁₆H₃₂O₂ | 256.43 | Long-chain alkyl, ester | ~325 | Lipid studies, bioplastics |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of EEP via anion-exchange resins involves a Michael addition reaction between ethyl acrylate and ethanol. The resin acts as a solid-phase base catalyst, deprotonating ethanol to generate an ethoxide ion, which attacks the α,β-unsaturated ester (ethyl acrylate). The reaction proceeds under mild conditions (28 ± 2°C) with a molar excess of ethanol (3:1 to 100:1) to drive equilibrium toward the product.

Kinetic Considerations

Reaction kinetics are influenced by:

-

Resin swelling properties : Hydrophilic resins facilitate ethanol diffusion but may reduce active site accessibility.

-

Temperature control : Exothermicity (ΔH ≈ −80 kJ/mol) necessitates precise cooling to maintain 13–15°C feed temperatures.

-

Residence time : Optimal at 2.0 thinning ratio (feed-to-catalyst volume), ensuring 94% yield without ethyl acrylate polymerization.

Fixed-Bed Reactor Design and Operation

Patent CN104016861A specifies a tubular reactor system with the following configuration:

| Parameter | Specification |

|---|---|

| Catalyst bed height | 1.2–2.5 m (optimized for pressure drop) |

| Feed composition | 85:15 ethanol:ethyl acrylate (mass ratio) |

| Catalyst loading | 15 wt% relative to ethyl acrylate |

| Cooling system | Jacketed reactor with glycol coolant |

Catalyst Pretreatment Protocol

Continuous Process Performance

A 90-hour continuous run demonstrated:

-

Ethyl acrylate conversion : 99.2% (residual 0.8% in product stream).

-

Catalyst stability : <2% capacity loss after regeneration cycles.

-

Product purity : 99% EEP after single-stage vacuum distillation.

Tertiary Amine-Catalyzed Batch and Continuous Processes

Reaction System Design

Patent CN112479873A introduces triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as homogeneous catalysts. Key advantages include:

Batch Reactor Parameters

| Condition | Value |

|---|---|

| Molar ratio (EtOH:ethyl acrylate) | 1–10:1 (optimal 4:1) |

| Catalyst loading | 0.1–15 wt% (optimal 0.8 wt%) |

| Reaction temperature | 20–30°C (controlled via jacketed cooling) |

| Pressure | 0.5 MPa N₂ overlay (prevents oxidation) |

Integrated Reaction-Distillation Systems

A 500 L reactor with vacuum rectification (10 mmHg) achieves:

Distillation Protocol

-

Front-cut collection : 80–120°C fraction recovers unreacted ethanol, ethyl acrylate, and TEA.

-

Product isolation : >120°C fraction yields EEP with ≤0.2% impurities (GC-MS verified).

Comparative Analysis of Methodologies

Yield and Purity Benchmarks

Environmental and Economic Considerations

-

Waste generation : Resin-based methods produce alkaline wastewater (pH 9–10) from regeneration, requiring neutralization. Tertiary amine systems generate negligible waste due to closed-loop recovery.

-

Capital cost : Tubular reactors demand higher upfront investment but lower operating costs ($0.18/kg EEP vs. $0.22/kg for batch systems).

Industrial Scalability and Process Intensification

Continuous Manufacturing Platforms

Both patents propose semicontinuous operations:

Q & A

Basic Synthesis and Optimization

Q: What are the most reliable methods for synthesizing 3-ethoxy-propynoic acid ethyl ester, and how can reaction conditions be optimized? A: The esterification of propynoic acid derivatives with ethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a common approach. Optimization involves controlling stoichiometry (1:2 molar ratio of acid to ethanol), temperature (70–90°C), and reaction time (6–12 hours). Monitoring via thin-layer chromatography (TLC) or in situ FTIR for ester C=O peak emergence (~1740 cm⁻¹) ensures completion. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Advanced Synthesis: Catalytic Systems

Q: How do heterogeneous catalysts improve the synthesis efficiency of 3-ethoxy-propynoic acid ethyl ester in green chemistry frameworks? A: Zeolites or immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free esterification at lower temperatures (40–60°C), reducing energy costs and side reactions. For example, lipase-catalyzed reactions achieve >85% yield in 24 hours with minimal waste. Kinetic studies using HPLC can validate catalyst reusability (>5 cycles without significant activity loss) .

Basic Characterization Techniques

Q: Which spectroscopic methods are critical for confirming the structure of 3-ethoxy-propynoic acid ethyl ester? A:

- ¹H/¹³C NMR : Key signals include ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and the ester carbonyl (δ 170–175 ppm in ¹³C).

- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1250 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z corresponding to C₇H₁₀O₃ (e.g., [M+H]⁺ = 159.08) .

Advanced Characterization: Computational Modeling

Q: How can DFT calculations predict the reactivity of 3-ethoxy-propynoic acid ethyl ester in nucleophilic acyl substitution? A: Density Functional Theory (B3LYP/6-311++G(d,p)) models the electrophilicity of the carbonyl carbon. Fukui indices (f⁻) identify reactive sites, while transition-state simulations (e.g., with ammonia) estimate activation energies. Compare computed IR spectra with experimental data to validate models .

Basic Applications in Organic Synthesis

Q: How is 3-ethoxy-propynoic acid ethyl ester utilized as a building block in multicomponent reactions? A: Its α,β-unsaturated ester moiety participates in Michael additions or Diels-Alder reactions. For example, coupling with diethylamine forms β-amino esters (yield: 70–80%), characterized by LC-MS and ¹H NMR .

Advanced Applications: Drug Discovery

Q: What strategies enable the incorporation of 3-ethoxy-propynoic acid ethyl ester into bioactive scaffolds targeting enzyme inhibition? A: Structure-activity relationship (SAR) studies focus on modifying the ethoxy group to enhance binding to serine hydrolases. In silico docking (AutoDock Vina) screens derivatives against target proteins (e.g., acetylcholinesterase), followed by in vitro IC₅₀ assays using Ellman’s method .

Analytical Challenges in Complex Mixtures

Q: How can 3-ethoxy-propynoic acid ethyl ester be quantified in reaction mixtures containing structurally similar esters? A: Gas chromatography-mass spectrometry (GC-MS) with a polar column (e.g., DB-WAX) and selected ion monitoring (SIM) for m/z 159.08 ensures specificity. Calibration curves (R² > 0.99) across 0.1–100 µg/mL validate sensitivity. Internal standards (e.g., ethyl decanoate) correct for matrix effects .

Stability Under Physiological Conditions

Q: What experimental protocols assess the hydrolytic stability of 3-ethoxy-propynoic acid ethyl ester in buffered solutions? A: Incubate the ester in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-UV (λ = 210 nm) at 0, 6, 12, and 24 hours. Pseudo-first-order kinetics model half-life (t₁/₂). Compare with control groups (e.g., ethyl acetate) to benchmark stability .

Resolving Contradictory Reactivity Data

Q: How can conflicting reports about the ester’s reactivity in polar aprotic vs. protic solvents be reconciled? A: Conduct kinetic studies in DMSO and ethanol using stopped-flow UV-Vis spectroscopy. Track the disappearance of the ester’s carbonyl peak (240–260 nm). Solvent parameters (Kamlet-Taft π*) correlate with rate constants (k) to explain solvent-dependent mechanisms (e.g., SN1 vs. SN2 pathways) .

Metabolic Pathway Elucidation

Q: What methodologies identify the metabolic fate of 3-ethoxy-propynoic acid ethyl ester in hepatic models? A: Incubate with human liver microsomes (HLMs) and NADPH. Extract metabolites using SPE (C18 cartridges) and analyze via UPLC-QTOF-MS/MS. Phase I metabolites (e.g., hydrolyzed carboxylic acid) are identified by accurate mass (±5 ppm) and MS/MS fragmentation patterns. CYP450 inhibition assays (fluorescent substrates) pinpoint involved isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.